molecular formula C13H17NO4 B4706401 3,4,5-trimethoxy-N-(prop-2-en-1-yl)benzamide CAS No. 5918-60-5

3,4,5-trimethoxy-N-(prop-2-en-1-yl)benzamide

Cat. No.: B4706401
CAS No.: 5918-60-5
M. Wt: 251.28 g/mol
InChI Key: YFSGJIWEOZXOLY-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(prop-2-en-1-yl)benzamide (CAS: 5918-60-5) is a benzamide derivative featuring a 3,4,5-trimethoxyphenyl core linked to an allylamine (prop-2-en-1-yl) group via an amide bond. Its molecular formula is C₁₃H₁₇NO₄ (MW: 251.28 g/mol), and it is characterized by moderate lipophilicity due to the methoxy and allyl substituents .

Properties

IUPAC Name

3,4,5-trimethoxy-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-5-6-14-13(15)9-7-10(16-2)12(18-4)11(8-9)17-3/h5,7-8H,1,6H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSGJIWEOZXOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364550
Record name ST50185346
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5918-60-5
Record name ST50185346
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-(prop-2-en-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and prop-2-en-1-amine.

    Amide Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with prop-2-en-1-amine to form the desired amide product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethoxy-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 3,4,5-trimethoxy-N-(prop-2-en-1-yl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Analytical Chemistry: Employed as a standard or reference compound in analytical techniques.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(prop-2-en-1-yl)benzamide is primarily attributed to the trimethoxyphenyl group. This group interacts with various molecular targets, including:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The 3,4,5-trimethoxybenzamide scaffold is common among analogues, but substituents at the N-position define their diversity:

Compound Name N-Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound Allyl (prop-2-en-1-yl) 251.28 Moderate lipophilicity, simple alkyl
3,4,5-Trimethoxy-N-(3-methylphenyl)benzamide 3-Methylphenyl 315.36 Enhanced aromatic interactions
Compound 11a (Thiazolyl hydrazinyl) 4-Bromophenylthiazolyl hydrazinyl 699.57 Bulky, halogenated, polarizable
Schiff Base–TMB Hybrid () Hydrazinyl-dimethylaminophenyl ~600 (varies) Extended conjugation, H-bond donors
VUF15485 () Fluorophenyl-pyrrolidinylethyl 446.50 (approx.) Chiral centers, fluorinated

Key Observations :

  • Lipophilicity : The allyl-substituted target compound is less polar than analogues with hydrazinyl or thiazolyl groups but more lipophilic than those with aromatic N-substituents (e.g., 3-methylphenyl) .
  • Bioactivity Potential: Bulkier substituents (e.g., thiazolyl hydrazinyl in Compound 11a) enhance protein binding via H-bonding and π-π stacking, whereas the allyl group may favor membrane permeability .

Physicochemical Properties

Melting Points and Solubility:
  • Hydrazinyl Analogues : Higher melting points (195–214°C) correlate with extended hydrogen-bonding networks .
  • Aromatic Substituted Analogues : 3-Methylphenyl derivatives (e.g., CAS 6673-21-8) show intermediate melting points (~180–200°C) due to planar aromatic stacking .
Antiproliferative and Cytotoxic Effects:
  • Schiff Base–TMB Hybrids () : Demonstrated IC₅₀ values in the µM range against cancer cell lines via β-tubulin inhibition .
  • Thiazolyl Hydrazinyl Analogues (): Enhanced cytotoxicity due to halogen (Br, NO₂) substituents, which stabilize ligand-target interactions .
P-Glycoprotein (P-gp) Inhibition:
  • 3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide () : IC₅₀ = 1.4–20 µM, attributed to nitro group electron-withdrawing effects .
  • Target Compound : The allyl group’s electron-donating nature may reduce P-gp affinity compared to nitro-substituted analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4,5-trimethoxy-N-(prop-2-en-1-yl)benzamide
Reactant of Route 2
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3,4,5-trimethoxy-N-(prop-2-en-1-yl)benzamide

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